molecular formula C24H32N2O B1216979 3-(2-(4-Cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol CAS No. 68770-59-2

3-(2-(4-Cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol

Cat. No.: B1216979
CAS No.: 68770-59-2
M. Wt: 364.5 g/mol
InChI Key: NCHVKDWFWTUXRV-UHFFFAOYSA-N
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Description

3-(2-(4-Cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C24H32N2O and its molecular weight is 364.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

68770-59-2

Molecular Formula

C24H32N2O

Molecular Weight

364.5 g/mol

IUPAC Name

3-[2-(4-cyclohexylpiperazin-1-yl)-2-phenylethyl]phenol

InChI

InChI=1S/C24H32N2O/c27-23-13-7-8-20(18-23)19-24(21-9-3-1-4-10-21)26-16-14-25(15-17-26)22-11-5-2-6-12-22/h1,3-4,7-10,13,18,22,24,27H,2,5-6,11-12,14-17,19H2

InChI Key

NCHVKDWFWTUXRV-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC(=CC=C3)O)C4=CC=CC=C4

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(CC3=CC(=CC=C3)O)C4=CC=CC=C4

Synonyms

1-CHHPPEP
1-cyclohexyl-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine
1-cyclohexyl-4-(2-(3-hydroxyphenyl)-1-phenylethyl)piperazine dihydrobromide
3-(2-(4-cyclohexyl-1-piperazinyl)-2-phenylethyl)phenol

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In ethanol (60 ml) are dissolved dl-N,N-bis(2-chloroethyl)-1-phenyl-2-(3-hydroxyphenyl)ethylamine hydrochloride (3.7 g) and cyclohexylamine (1.4 g) and thereto is added sodium hydrogen carbonate (3.0 g). The mixture is refluxed with stirring for 24 hours. After the reaction, the solvent is distilled off. The the residue is added a diluted sodium carbonate aqueous solution and the mixture is extracted with ethyl acetate. The ethyl acetate layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is distilled off. The residue (crude free base) is dissolved in a small amount of methanol and the mixture is made acidic with a 25% hydrobromic acid-acetic acid solution and allowed to cool. The precipitated crystals are washed with a mixture of acetone and ether and recrystallized from methanol to give the desired compound as dihydrobromide (2.9 g), melting point: 268°-270° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of dl-1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride (3.3 g), 47% hydrobromic acid (33 ml) and glacial acetic acid (16 ml) is refluxed for 5 hours. The reaction mixture is allowed to cool and the precipitated crystals are collected by filtration, washed with acetone and recrystallized from methanol to give the desired compound as dihydrobromide (2.9 g), melting point: 268°-270° C.
Name
1-cyclohexyl-4-[2-(3-methoxyphenyl)-1-phenylethyl]piperazine dihydrochloride
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
solvent
Reaction Step One

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